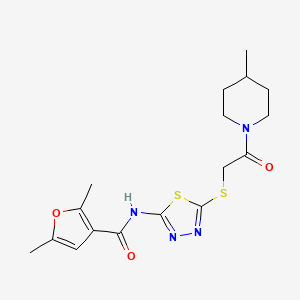
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound is related to a class of chemicals known for their diverse applications in synthetic chemistry. One notable aspect is the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, achieved through oxidative dimerization of primary thioamides, a process that can efficiently produce thiadiazoles with various substituents including aromatic, heterocyclic, and aliphatic ones (Yajima, Yamaguchi, & Mizuno, 2014). Additionally, similar thiadiazoles can also be synthesized using hypervalent iodine(V)-containing reagents like o-iodoxybenzoic acid (IBX) (Patil, Bhalerao, Dangate, & Akamanchi, 2009).
Biological Activities
A notable application of furan-carboxamide derivatives, which are structurally related to the compound of interest, is their potential as inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies have identified furan-carboxamide derivatives as novel inhibitors, highlighting the significance of the 2,5-dimethyl-substituted heterocyclic moiety in anti-influenza activity (Yongshi et al., 2017). Additionally, thiadiazole-based compounds have been explored for their antibacterial, antifungal, and anti-tubercular properties, further emphasizing the broad scope of biological activities these compounds can exhibit (Akhaja & Raval, 2012).
Electrophilic Substitution Reactions
Compounds similar to the one have been subjected to electrophilic substitution reactions. For instance, studies have been conducted on the synthesis and reactivity of furan-2-yl derivatives and their response to electrophilic substitution, demonstrating the versatility and reactivity of these compounds (Aleksandrov & El’chaninov, 2017). These reactions are crucial for creating a variety of functionalized molecules, potentially useful in various applications ranging from material science to pharmacology.
Potential Therapeutic Applications
Interestingly, compounds with structural similarities have been investigated for their therapeutic potential. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a resemblance in structural motifs, have been evaluated as antiprotozoal agents, indicating the potential of these compounds in medicinal chemistry (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-10-4-6-21(7-5-10)14(22)9-25-17-20-19-16(26-17)18-15(23)13-8-11(2)24-12(13)3/h8,10H,4-7,9H2,1-3H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGXUWAMQSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)
![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)
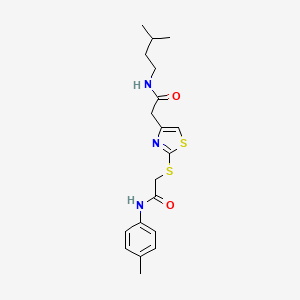
![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
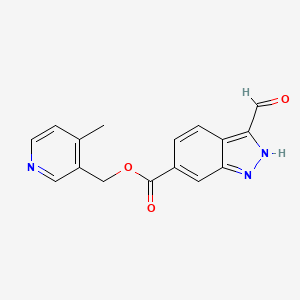
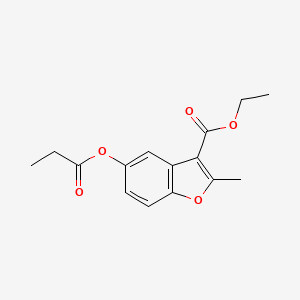


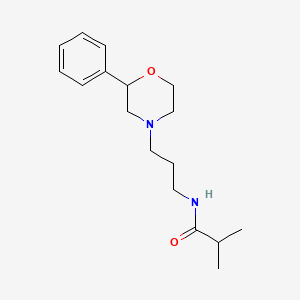
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)